Montelukast dicyclohexylamine
Description
Significance as a Pharmaceutical Intermediate and Reference Standard in Active Pharmaceutical Ingredient Development
Montelukast (B128269) Dicyclohexylamine (B1670486) Salt is primarily recognized for its dual role as a critical pharmaceutical intermediate and a reference standard in the development of the active pharmaceutical ingredient (API), Montelukast Sodium. manusaktteva.com As an intermediate, it is a key compound formed during the multi-step synthesis of Montelukast. rsc.org The creation of the dicyclohexylamine salt from the montelukast free acid is a pivotal purification step. rsc.org This process allows for the effective isolation and purification of the montelukast molecule, ensuring a high degree of purity before its conversion to the final sodium salt form used in medication. rsc.org
Furthermore, its high purity and stable, solid nature make it an ideal certified reference material (CRM) or pharmaceutical secondary standard. sigmaaldrich.comveeprho.com Reference standards are essential for confirming the identity, purity, and strength of the final API. sigmaaldrich.comveeprho.com They serve as a benchmark against which production batches of Montelukast Sodium are tested, ensuring they meet the stringent requirements set by regulatory bodies. veeprho.com
Role in Drug Development and Quality Assurance Frameworks
Within the highly regulated environment of drug development, Montelukast Dicyclohexylamine Salt plays a vital role in establishing and maintaining quality assurance frameworks. veeprho.com It is extensively used in analytical method validation (AMV) and quality control (QC) applications. veeprho.comsynzeal.com For instance, pure samples of the salt are used to develop and validate new analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify Montelukast and any potential impurities. lgcstandards.com
Its use is critical for impurity profiling during the manufacturing process. By having a well-characterized standard, pharmaceutical scientists can accurately identify and quantify any related substances or degradation products, ensuring the final drug product is safe and effective. This adherence to quality is mandated by pharmacopoeias and regulatory authorities like the United States Pharmacopeia (USP), European Medicines Agency (EMA), and Japan's Pharmaceuticals and Medical Devices Agency (PMDA). veeprho.com The availability of this reference standard is crucial for companies submitting Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA), as it supports the required analytical data package. veeprho.comsynzeal.com
Fundamental Research Context: Leukotriene Pathway Modulation and Antagonism
This compound Salt is instrumental in fundamental research focused on the leukotriene pathway. Leukotrienes are inflammatory mediators generated from arachidonic acid by various inflammatory cells. pharmgkb.org A specific class, the cysteinyl leukotrienes (CysLTs) such as leukotriene D4 (LTD4), are potent mediators in the pathophysiology of asthma and allergic rhinitis. pharmgkb.orgnih.gov They cause effects like bronchoconstriction, increased vascular permeability, and mucus secretion by binding to the cysteinyl leukotriene receptor 1 (CysLT1). pharmgkb.org
Montelukast functions as a selective and competitive antagonist of the CysLT1 receptor. rsc.orgclevelandclinic.org By blocking the receptor, it inhibits the physiological actions of LTD4. youtube.com In a research context, the dicyclohexylamine salt serves as a stable and reliable reagent for studying these interactions. Scientists use it in in vitro and in vivo models to investigate the cellular and molecular mechanisms of the leukotriene pathway, explore the effects of CysLT1 receptor blockade, and develop new therapeutic strategies for inflammatory diseases. chemicalbook.comnih.gov
Chemical and Physical Properties
The table below summarizes key properties of this compound Salt.
| Property | Value |
| CAS Number | 577953-88-9 sigmaaldrich.comacanthusresearch.comusp.org |
| Molecular Formula | C₃₅H₃₆ClNO₃S·C₁₂H₂₃N (or C₄₇H₅₉ClN₂O₃S) sigmaaldrich.comacanthusresearch.com |
| Molecular Weight | 767.50 g/mol sigmaaldrich.comjigschemical.com |
| Appearance | Pale Beige or White to off-white solid chemicalbook.com |
| Primary Use | Pharmaceutical Intermediate and Reference Standard jigschemical.com |
Applications in Pharmaceutical Development
This table outlines the primary applications of this compound Salt within the pharmaceutical industry.
| Application Area | Specific Use |
| API Synthesis | Intermediate in the manufacturing process of Montelukast Sodium. jigschemical.com |
| Purification | Used to isolate and purify the Montelukast acid via crystallization. rsc.org |
| Quality Control (QC) | Serves as a Certified Reference Material for testing production batches. sigmaaldrich.comsynzeal.com |
| Analytical Method Validation (AMV) | Used to develop and validate methods for identity, purity, and strength testing. veeprho.comsynzeal.com |
| Impurity Profiling | Helps in the identification and quantification of related substances and impurities. |
| Fundamental Research | Reagent for studying the leukotriene pathway and CysLT1 receptor antagonism. chemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLVGQQYDQBMP-HKHDRNBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H59ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021117 | |
| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577953-88-9 | |
| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577953-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexylcyclohexanamine 2-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Process Chemistry Investigations of Montelukast Dicyclohexylamine Salt
Methodologies for Montelukast (B128269) Acid Precursor Synthesis
The synthesis of the Montelukast acid precursor is a multi-step process that has been the subject of considerable research to improve efficiency and reduce the use of hazardous reagents. A common strategy involves the coupling of two key intermediates: a diol containing the quinoline (B57606) and phenyl rings, and a thiol-containing cyclopropane (B1198618) acetic acid derivative. rsc.org
One established route involves the stereoselective reduction of a keto-functionality to produce a diol intermediate. asianpubs.org This diol is then typically activated by mesylation of the secondary alcohol. rsc.orgsciforum.net The mesylated intermediate is then coupled with the thiol-containing side chain. rsc.orgsciforum.net
Significant advancements have focused on avoiding hazardous reagents like n-butyl lithium, which was initially used to create the dilithium (B8592608) salt of the thiol side chain. rsc.orgallfordrugs.comnewdrugapprovals.org Alternative methods have been developed to circumvent the need for such pyrophoric reagents, making the process more suitable for large-scale industrial production. google.com Another approach involves the synthesis of a methyl ester of Montelukast, which is subsequently hydrolyzed to the free acid. google.comepo.org However, this can require tedious chromatographic purification. google.comepo.org
A notable improvement in the synthesis involves the reaction of (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate with methanesulfonyl chloride, followed by condensation with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid. sciforum.net The resulting product is then isolated as the dicyclohexylamine (B1670486) salt. sciforum.net
Dicyclohexylamine Salt Formation Strategies
The formation of the dicyclohexylamine salt is a crucial step for the purification of Montelukast acid. newdrugapprovals.org This acid-base reaction allows for the isolation of a stable, crystalline solid from the crude reaction mixture, effectively removing impurities. rsc.orgsciforum.net
Direct Salt Formation Approaches
The direct approach involves dissolving the crude Montelukast free acid in a suitable organic solvent and then adding dicyclohexylamine. rsc.orgepo.org This leads to the precipitation of the Montelukast Dicyclohexylamine Salt, which can then be isolated by filtration. rsc.org For instance, after synthesizing the Montelukast free acid, it can be dissolved in ethyl acetate (B1210297) and treated with dicyclohexylamine to form the salt. rsc.org The resulting slurry is often aged to ensure complete precipitation before filtration. rsc.org
Optimized Solvent Systems for Salt Crystallization
The choice of solvent is critical for obtaining high yield and purity of the crystalline salt. Various organic solvents have been investigated to optimize the crystallization process. rsc.orggoogle.com
Different solvents and solvent mixtures have been utilized for the crystallization of this compound Salt. Ethyl acetate is a commonly used solvent for the initial formation of the salt. rsc.orgepo.org Following the formation of a thick slurry in ethyl acetate, an anti-solvent like hexane (B92381) is often added to enhance precipitation and improve the yield. rsc.org
Other solvents that have been explored include acetone (B3395972) and mixtures of acetonitrile (B52724) and isopropanol. google.com The selection of the solvent system can also influence the polymorphic form of the resulting salt. For example, Form A of the DCHA salt is crystallized from a mixture of ethyl acetate and hexanes, while Form B is obtained from toluene (B28343) and heptane. justia.comgoogle.com The scalability of the process is a key consideration, and the use of efficient solvent systems that provide good yields of a filterable crystalline solid is paramount for industrial production. researchgate.net
| Solvent System | Outcome | Reference |
| Ethyl acetate / Hexane | Crystallization of Form A of Montelukast DCHA salt. justia.comgoogle.com | justia.comgoogle.com |
| Toluene / Heptane | Crystallization of Form B of Montelukast DCHA salt. justia.comgoogle.com | justia.comgoogle.com |
| Acetone | Used for the isolation of this compound Salt. google.com | google.com |
| Acetonitrile / Isopropanol | A combination used for the isolation and purification of the DCHA salt. google.comgoogle.com | google.comgoogle.com |
| Toluene / Acetonitrile | Used for recrystallization to obtain crystalline Montelukast sodium from the DCHA salt. allfordrugs.comnewdrugapprovals.orgnewdrugapprovals.org | allfordrugs.comnewdrugapprovals.orgnewdrugapprovals.org |
Organic solvents play a multifaceted role in the synthesis and crystallization of this compound Salt. In the synthesis phase, solvents like tetrahydrofuran (B95107) (THF) are used as a medium for the reaction between the mesylated intermediate and the thiol side chain. rsc.org Toluene and acetonitrile are also used in the synthesis of the precursor. rsc.org
For crystallization, the primary role of the solvent is to dissolve the crude Montelukast acid and then, upon addition of dicyclohexylamine, to facilitate the selective precipitation of the desired salt, leaving impurities in the mother liquor. sciforum.net The solubility characteristics of the salt in different solvents are exploited to maximize yield. For instance, the salt is soluble in the primary solvent (e.g., ethyl acetate) but less soluble in the anti-solvent (e.g., hexane), leading to efficient precipitation. rsc.orgepo.org The solvent also influences crystal growth, size, and morphology, which are important for filtration and drying operations on a large scale. researchgate.net
Seeding Techniques for Enhanced Crystallization and Product Isolation
Seeding is a common practice in crystallization processes to control crystal size, improve product purity, and ensure consistent batch-to-batch results. epo.orgresearchgate.net In the context of this compound Salt, seeding is often employed to initiate and control the crystallization process. rsc.orgepo.org
After the addition of dicyclohexylamine to the solution of Montelukast free acid, the mixture can be seeded with a small amount of pure this compound Salt crystals. rsc.orgepo.org This provides a template for crystal growth, which can lead to a more uniform particle size distribution and can prevent the formation of amorphous material or undesired polymorphs. researchgate.net Seeding can also accelerate the crystallization process, reducing the time required for the slurry to age. epo.org The amount of seed material is typically a small percentage of the total expected yield. google.com For example, a process might involve dissolving the crude acid in ethyl acetate, adding dicyclohexylamine, seeding with the DCHA salt, and then aging the mixture for an extended period to ensure complete crystallization before adding an anti-solvent like n-hexane. google.comepo.org This controlled crystallization is vital for isolating a high-purity product that is suitable for conversion to the final active pharmaceutical ingredient, Montelukast sodium. rsc.orgnewdrugapprovals.org
Conversion of this compound Salt to Other Pharmaceutical Forms
The isolation of montelukast as its dicyclohexylamine (DCHA) salt is a critical purification step in its manufacturing process. googleapis.comepo.org This crystalline salt form allows for the effective removal of impurities generated during the synthesis. googleapis.comnewdrugapprovals.org Once purified, the DCHA salt must be converted back into the active free acid form before being transformed into the final, pharmaceutically acceptable sodium salt. googleapis.comwipo.int This multi-step conversion is a cornerstone of large-scale montelukast production. epo.org
Reformation of Montelukast Free Acid from the Dicyclohexylamine Salt
The regeneration of montelukast free acid from its purified dicyclohexylamine salt is an acid-base neutralization reaction. The process involves treating the salt with a suitable acid to protonate the carboxylate of montelukast and form a salt with the dicyclohexylamine, thereby liberating the desired free acid. rsc.orggoogleapis.com
The selection of the acid and solvent system is crucial for an efficient conversion and clean separation. Weak organic acids are commonly employed to facilitate this process.
Key Reagents and Solvents in Free Acid Reformation:
| Reagent/Solvent | Function/Purpose | Source |
| This compound Salt | Starting material; purified intermediate | epo.orgrsc.org |
| Acetic Acid | Acidifying agent to neutralize the dicyclohexylamine and liberate the free acid | googleapis.comepo.orgrsc.org |
| Tartaric Acid | Alternative acidifying agent | epo.orgrsc.org |
| Toluene | Organic solvent to dissolve the montelukast free acid | googleapis.comrsc.org |
| Methylene (B1212753) Chloride (Dichloromethane) | Alternative organic solvent for extraction | epo.org |
| Water | Aqueous phase for dissolving the dicyclohexylamine salt byproduct (e.g., dicyclohexylammonium (B1228976) acetate) | epo.orgrsc.org |
The general procedure involves suspending or dissolving the montelukast DCHA salt in a biphasic solvent system, typically consisting of an organic solvent like toluene or methylene chloride and water. epo.orgrsc.org An aqueous solution of an acid, such as acetic acid, is then added to the mixture. googleapis.comrsc.org The stronger acid protonates the montelukast, leaving the free acid soluble in the organic layer, while the dicyclohexylamine is protonated and remains in the aqueous layer as its corresponding salt (e.g., dicyclohexylammonium acetate). rsc.org Following the reaction, the two layers are separated. The organic layer containing the montelukast free acid is typically washed with water to remove any residual impurities before being dried and carried forward to the next step. epo.orgrsc.org
Conversion to Montelukast Sodium Salt for Pharmaceutical Production
For pharmaceutical formulation, the purified montelukast free acid is converted into its more stable and water-soluble sodium salt. googleapis.comnewdrugapprovals.org This final step is carefully controlled to ensure the desired physical form (often amorphous) and high purity of the active pharmaceutical ingredient (API). newdrugapprovals.orgwipo.int
The conversion is another acid-base reaction, where the carboxylic acid group of montelukast reacts with a sodium-containing base.
Common Methods for Sodium Salt Formation:
| Sodium Source | Solvent System | Process Highlights | Source |
| Sodium Hydroxide (B78521) | Ethanol/Water in Toluene or Methylene Chloride | The free acid in an organic solvent is treated with an ethanolic solution of NaOH. The resulting sodium salt is then isolated, often by solvent evaporation and trituration with a non-polar solvent like n-heptane. | googleapis.comrsc.orggoogle.com |
| Sodium Methoxide (B1231860) | Methanol or Toluene | Sodium methoxide is used as the base to convert the acid to the sodium salt. | googleapis.comsciforum.net |
In a typical process, the organic solution of montelukast free acid, obtained from the previous step, is treated with a solution of a sodium base, such as sodium hydroxide in ethanol. rsc.orggoogle.com The reaction mixture is stirred to ensure complete salt formation. rsc.org The final montelukast sodium is then isolated. This may involve concentrating the solution and adding a non-polar solvent like n-hexane or n-heptane to precipitate the product, or by crystallization from a specific solvent mixture like toluene and acetonitrile. epo.orgnewdrugapprovals.orgrsc.org The resulting solid is filtered and dried under controlled conditions to yield montelukast sodium in its desired form, ready for pharmaceutical production. rsc.org
Green Chemistry Principles and Sustainable Synthetic Routes for this compound Salt
Key green chemistry strategies applied to the synthesis leading to this compound salt include:
Use of Catalysis: Catalytic reactions are preferred over stoichiometric reagents to minimize waste. jddhs.com A significant green advancement in the montelukast synthesis was the development of a biocatalytic reduction of a key ketone intermediate to the required chiral alcohol. pharmtech.com This enzymatic process replaced the traditional method that used stoichiometric amounts of hazardous and expensive borane (B79455) reagents like (–)-β-chlorodiisopinocampheylborane ((–)-DIP-Cl), eliminating significant amounts of borate (B1201080) salt waste. pharmtech.com
Solvent Selection and Reduction: The choice of solvents is critical, as they often constitute the largest portion of waste in a chemical process. jddhs.com Green approaches focus on using fewer, less hazardous, and recyclable solvents. mdpi.com In the synthesis of montelukast, efforts have been made to streamline processes into a single solvent where possible, which simplifies recovery and recycling. pharmtech.com For example, replacing solvent systems containing methylene chloride with more environmentally friendly options like acetonitrile has been a key improvement. pharmtech.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. jddhs.com The improved process for montelukast, which avoids the use of protecting groups for the tertiary alcohol, enhances atom economy compared to earlier synthetic routes. rsc.org
Avoiding Hazardous Reagents: A major drawback of some earlier montelukast syntheses was the use of n-butyl lithium, a pyrophoric and expensive reagent, to generate the dianion of 1-(mercaptomethyl)cyclopropaneacetic acid. allfordrugs.com Developing alternative, safer routes that avoid such hazardous materials is a key goal of green chemistry. thepharmajournal.com The use of safer bases and improved reaction conditions contributes to a more sustainable manufacturing process. allfordrugs.com
By implementing these principles, the synthesis of montelukast and its dicyclohexylamine salt intermediate becomes not only more environmentally friendly but also more efficient and economical on an industrial scale. pharmtech.comthepharmajournal.com
Solid State Research and Polymorphism of Montelukast Dicyclohexylamine Salt
Identification and Characterization of Polymorphic Forms of Montelukast (B128269) Dicyclohexylamine (B1670486) Salt
Research has identified the existence of at least two distinct polymorphic forms of Montelukast Dicyclohexylamine Salt, commonly designated as Form A and Form B. google.comepo.org Polymorphism is the ability of a solid material to exist in multiple crystalline forms that have different arrangements of molecules in the crystal lattice. These different forms, while chemically identical, can exhibit varying physicochemical properties.
The identification and characterization of these polymorphs are accomplished through various analytical techniques. Methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-Ray Diffraction (XRD) are cited as being used to distinguish between Form A and Form B, with each form presenting a unique spectral and diffraction pattern. epo.orggoogle.com
| Polymorph | Identification Methods |
|---|---|
| Form A | FTIR, XRD Pattern |
| Form B | FTIR, XRD Pattern |
Crystallization Methodologies Influencing Polymorph Development
The specific polymorphic form of this compound Salt obtained is highly dependent on the crystallization methodology employed. Key factors that influence polymorph development include the choice of solvent system, temperature, stirring time, and the use of seeding crystals. epo.orggoogle.com
The general process involves reacting montelukast free acid with dicyclohexylamine in an appropriate organic solvent. google.com The resulting salt is then crystallized from the solution. The selection of the solvent is critical; ethyl acetate (B1210297) is a commonly used solvent for the initial formation of the salt. google.comepo.org Crystallization can be induced by adding an anti-solvent, such as n-hexane, which reduces the solubility of the salt and promotes precipitation. epo.orggoogle.com For example, one method describes dissolving the crude materials in ethyl acetate, adding dicyclohexylamine, and then slowly adding n-hexane to facilitate crystallization over an extended period. epo.orggoogle.com Alternatively, crystallization can be achieved from a single solvent system, such as toluene (B28343), by stirring at room temperature for several hours. googleapis.com
Seeding the solution with existing crystals of the desired polymorph is another technique used to control the crystalline form of the final product. epo.orggoogle.com This method encourages the growth of a specific polymorph over the spontaneous nucleation of another. The duration of stirring and the temperature at which crystallization occurs are also crucial parameters that are carefully controlled to ensure the desired polymorphic outcome. google.com
| Solvent(s) | Technique/Conditions | Reference |
|---|---|---|
| Ethyl Acetate / n-Hexane | Addition of anti-solvent (n-hexane), seeding, prolonged stirring (24-48 hrs) | epo.orggoogle.com |
| Toluene | Stirring at room temperature for an extended period (12 hrs) | googleapis.com |
| Ethyl Acetate | Reaction followed by addition of hexane (B92381) to effect crystallization | google.com |
| Methylene (B1212753) Chloride / Water / Acetic Acid | Used for converting the salt back to the acid form | epo.org |
Impact of Polymorphism on Pharmaceutical Intermediate Properties and Utility
The primary utility of this compound Salt is to serve as a purifiable crystalline intermediate in the synthesis of montelukast. researchgate.net The formation of this salt allows for the effective removal of impurities generated during the synthesis, which is a significant advantage over processes that require chromatographic purification. google.com Polymorphism directly impacts the properties of this intermediate and, consequently, its utility in a pharmaceutical manufacturing setting. jocpr.com
Different polymorphs exhibit distinct physicochemical properties, such as solubility, dissolution rate, and stability. jocpr.comnih.gov These differences can have significant consequences for the manufacturing process. For instance, the solubility of a polymorph will affect the crystallization yield and the efficiency of the purification. A less soluble form may be easier to isolate with a higher yield, but it could also pose challenges in subsequent processing steps where it needs to be redissolved.
The physical stability of the polymorphic form is paramount. jocpr.com A metastable polymorph, while potentially having advantageous properties for a specific step, could convert to a more stable form during storage or handling. wiley-vch.de Such a transformation can lead to changes in bulk properties, affect purity, and lead to inconsistencies between batches. Therefore, selecting and controlling the crystallization process to produce the most thermodynamically stable polymorph is often a key objective to ensure the reliability and reproducibility of the manufacturing process. researchgate.net
| Property | Impact of Polymorphism |
|---|---|
| Solubility & Dissolution Rate | Affects crystallization yield, purification efficiency, and rate of conversion back to the free acid. jocpr.comnih.gov |
| Stability | Influences storage conditions and shelf-life of the intermediate; risk of conversion to a different, potentially less desirable, polymorph. jocpr.comresearchgate.net |
| Purity | The efficiency of impurity rejection during crystallization can vary between polymorphs. |
| Processability | Properties like crystal shape and size, which can differ between polymorphs, affect filtration, drying, and flowability. |
Advanced Analytical Method Development and Validation for Montelukast Dicyclohexylamine Salt
Chromatographic Methodologies for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating and quantifying montelukast (B128269) and its potential impurities.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of Montelukast Dicyclohexylamine (B1670486) Salt and for identifying and quantifying any process-related impurities or degradation products. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, typically utilizing C18 or C8 columns. nih.govasianpubs.orgnih.gov
A variety of mobile phase compositions have been successfully employed. A common approach involves a gradient mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent, most frequently acetonitrile (B52724). nih.govijrpc.com For instance, one validated method uses a gradient of pH 2.5 phosphate buffer and acetonitrile to separate montelukast from eight known impurities. nih.gov Another method employs a mobile phase of acetonitrile and 1 mM sodium acetate (B1210297) buffer (pH 6.3) in a 90:10 v/v ratio. nih.gov The selection of the mobile phase and its pH is critical for achieving optimal separation and peak shape.
UV detection is standard, with wavelengths typically set between 225 nm and 355 nm to maximize the response for montelukast and its chromophoric impurities. ijrpc.comresearchgate.netresearchgate.net The flow rate is generally maintained around 1.0 to 1.5 mL/min to ensure efficient separation within a reasonable run time. nih.govijrpc.com
The power of HPLC lies in its ability to resolve closely related compounds, including isomers and degradation products that may form under stress conditions such as acid or oxidative environments. researchgate.net For example, a stability-indicating HPLC method was able to separate montelukast from degradation products formed during forced degradation studies. researchgate.net
Below is a table summarizing typical HPLC method parameters for the analysis of montelukast, which are applicable to its dicyclohexylamine salt.
Table 1: Representative HPLC Method Parameters for Montelukast Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) nih.gov | C18 (150 x 4.6 mm, 5 µm) researchgate.net | Atlantis dC18 (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile: 1 mM Sodium Acetate (pH 6.3) (90:10 v/v) nih.gov | Methanol: Acetonitrile: Water (60:30:10 v/v) researchgate.net | Gradient of 0.1% OPA (A) and Water:Acetonitrile (5:95 v/v) (B) researchgate.net |
| Flow Rate | 1.5 mL/min nih.gov | 1.0 mL/min researchgate.net | Not Specified |
| Detection | UV at 285 nm nih.gov | UV at 344 nm researchgate.net | UV at 225 nm researchgate.net |
| Retention Time | ~3.4 min nih.gov | ~3.58 min researchgate.net | ~13.9 min researchgate.net |
This table is for illustrative purposes and specific conditions may vary based on the exact impurity profile and analytical goals.
Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for the definitive identification and structural elucidation of Montelukast Dicyclohexylamine Salt.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the molecular structure of this compound Salt. Both ¹H NMR and ¹³C NMR are employed to confirm the identity and structure of the molecule.
In the ¹H NMR spectrum of montelukast, characteristic signals can be observed. For instance, a multiplet signal around δ 0.39 ppm corresponds to the cyclopropyl (B3062369) ring protons, and a signal at approximately δ 11.2 ppm is indicative of the carboxylic acid proton. rsc.org The presence of signals corresponding to the dicyclohexylamine moiety would also be expected in the salt form.
¹³C NMR provides complementary information on the carbon skeleton of the molecule. The spectra for montelukast and its impurities have been used to confirm structural assignments made based on other analytical data. rsc.org
While primarily a qualitative tool for structure elucidation, quantitative NMR (qNMR) can also be utilized for the accurate determination of the purity of the salt against a certified reference standard.
Table 2: Key Spectroscopic Data for Montelukast Structure
| Technique | Key Observations/Data | Reference |
| ¹H NMR | Multiplet at δ 0.39 (cyclopropyl ring), Signal at δ 11.2 (acid OH) | rsc.org |
| IR (KBr) | Broad band at 3428.98 cm⁻¹ (acid OH), 1633 cm⁻¹ (acid C=O), 1131.04 cm⁻¹ (aromatic C-Cl) | rsc.org |
| MS (ESI+) | m/z 586.2179 [M+H]⁺ for montelukast free acid | rsc.org |
Infrared (IR) spectroscopy is a rapid and reliable technique used to confirm the presence of key functional groups within the this compound Salt molecule. The IR spectrum provides a molecular fingerprint that can be compared to a reference standard.
For montelukast, characteristic absorption bands include a broad band around 3429 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the tertiary alcohol. rsc.org A band at approximately 1633 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid, and a band near 1131 cm⁻¹ corresponds to the aromatic C-Cl bond. rsc.org In the salt form, the carboxylic acid peak would be expected to shift, and additional peaks corresponding to the N-H bonds of the dicyclohexylamine would be present.
Mass Spectrometry (MS) is an essential tool for confirming the molecular weight of this compound Salt and for identifying unknown impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact molecule.
In the positive ion mode, the ESI mass spectrum of montelukast free acid shows a protonated molecular ion [M+H]⁺ at an m/z of approximately 586.2. rsc.org For this compound Salt, the molecular weight is 767.5 g/mol , and its mass spectrum would show ions corresponding to the montelukast anion and the dicyclohexylamine cation. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition, further confirming the identity of the compound. rsc.org
LC-MS, the combination of liquid chromatography with mass spectrometry, is particularly powerful for impurity profiling. It allows for the separation of impurities by HPLC and their subsequent identification based on their mass-to-charge ratio. nih.govglobalresearchonline.net
Validation of Analytical Methods for Quality Control and System Suitability Evaluations
The validation of analytical methods is a critical requirement to ensure that they are suitable for their intended purpose, which in this case is the quality control of this compound Salt. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). nih.gov
Validation parameters that are typically evaluated include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ijpsonline.com
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For montelukast, linearity is often established over a concentration range such as 1-100 µg/mL. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovery is calculated. ijpsonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsonline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a typical HPLC method for montelukast, the LOD and LOQ might be around 1.31 µg/mL and 3.97 µg/mL, respectively. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
System suitability testing is an integral part of the analytical procedure and is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system. ijrpc.com Key system suitability parameters include:
Tailing factor (Asymmetry factor): A measure of peak symmetry. A value close to 1 is ideal. For montelukast, a tailing factor of 1.25 has been reported as acceptable. ijpsonline.com
Theoretical plates (N): A measure of column efficiency. Higher numbers indicate better efficiency. A value of 1278 has been documented in a validated method. ijpsonline.com
Relative Standard Deviation (RSD) of replicate injections: A measure of the precision of the system. The RSD for peak areas from replicate injections should typically be not more than 2%. ijrpc.com
Table 3: Typical System Suitability Parameters for Montelukast HPLC Analysis
| Parameter | Acceptance Criteria | Reported Value | Reference |
| Tailing Factor | Not more than 2.0 | 1.25 | ijpsonline.com |
| Theoretical Plates | At least 3000 | 1278 | ijrpc.comijpsonline.com |
| %RSD of Peak Areas | Not more than 2% | 0.5% | ijrpc.comijpsonline.com |
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental analytical technique employed in the characterization of pharmaceutical compounds. It provides quantitative information about the elemental composition of a sample, which is crucial for verifying the empirical formula of a newly synthesized salt like this compound. This process involves the combustion of the compound under controlled conditions and subsequent measurement of the resulting combustion products, such as carbon dioxide, water, and nitrogen gas. The data obtained are then used to calculate the percentage by weight of each element in the original sample.
The molecular formula for this compound Salt is established as C₄₇H₅₉ClN₂O₃S. sigmaaldrich.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimentally determined values from elemental analysis are compared. A close correlation between the experimental and theoretical values provides strong evidence for the correct formation of the salt and its purity.
For this compound Salt, the expected elemental composition is derived from its molecular formula and the atomic weights of its constituent elements. The molecular weight of the salt is approximately 767.50 g/mol . sigmaaldrich.comsigmaaldrich.com
A study detailing the preparation of Montelukast and its salts provides elemental analysis data for the free acid form of Montelukast (C₃₅H₃₆ClNO₃S), showing calculated values of C: 71.7%, H: 6.19%, N: 2.39%, and S: 5.47%. google.com While this pertains to the active pharmaceutical ingredient itself, the verification of the dicyclohexylamine salt form would rely on comparing experimental results to the distinct theoretical values for the entire salt molecule.
The following table outlines the theoretical elemental composition of this compound Salt.
Table 1: Theoretical Elemental Composition of this compound Salt
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 47 | 564.47 | 73.55 |
| Hydrogen | H | 1.01 | 59 | 59.59 | 7.76 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 4.62 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 3.65 |
| Oxygen | O | 16.00 | 3 | 48.00 | 6.25 |
| Sulfur | S | 32.07 | 1 | 32.07 | 4.18 |
| Total | 767.60 | 100.00 |
Note: The total molecular weight may vary slightly due to rounding of atomic weights.
The verification process would involve analyzing a sample of this compound Salt using an elemental analyzer and comparing the resulting percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values presented in Table 1. A close agreement between the experimental and theoretical values would confirm the elemental composition and, by extension, the identity and purity of the salt.
Impurity Profiling, Identification, and Control Strategies for Montelukast Dicyclohexylamine Salt
Sources and Types of Impurities Associated with Montelukast (B128269) Dicyclohexylamine (B1670486) Salt
Impurities in Montelukast can originate from various sources, including the manufacturing process itself and degradation of the drug substance over time. rroij.comnih.gov These impurities can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities
Process-related impurities are substances that are formed or introduced during the synthesis of Montelukast and may be carried over into the final dicyclohexylamine salt. These can include unreacted starting materials, intermediates, and by-products of side reactions. The manufacturing process of Montelukast involves several chemical transformations, each with the potential to generate impurities. asianpubs.org
Key process-related impurities that can be found in Montelukast include:
Michael Adducts I and II : These impurities are formed as by-products during the coupling reaction in the synthesis of Montelukast. rroij.comglobalresearchonline.net
Methylketone Impurity : This is another process-related impurity that can arise from the starting materials or intermediates used in the synthesis. rroij.com
Methylstyrene Impurity : This impurity can also be generated during the synthetic process. rroij.com
Unreacted Intermediates : The synthesis of Montelukast involves several intermediate compounds. Incomplete reactions can lead to the presence of these intermediates in the final product. For instance, acetophenone (B1666503) and methyl ester derivatives have been identified as potential process-related impurities. google.com
The formation of the dicyclohexylamine salt is a crucial step to remove many of these process-related impurities. google.comresearchgate.net However, their potential presence necessitates rigorous analytical monitoring.
Degradation Products
Montelukast is susceptible to degradation under various conditions, such as exposure to light, heat, and oxidation, leading to the formation of degradation products. nih.govresearchgate.netnih.gov The dicyclohexylamine salt form can help to stabilize the molecule, but degradation can still occur during storage or processing.
Common degradation products of Montelukast include:
cis-Montelukast (Montelukast EP Impurity G, Z-Montelukast) : Exposure of Montelukast to light can cause isomerization of the double bond, leading to the formation of the cis-isomer. rroij.comveeprho.comsynzeal.comchemicalbook.comgoogle.com This photolytic degradation is a significant concern for the stability of Montelukast. researchgate.netnih.govrsc.org
Montelukast S-monoxide (Sulfoxide Impurity) : The thioether group in Montelukast is susceptible to oxidation, forming the corresponding S-oxide. rroij.comresearchgate.netnih.govgoogle.com This can occur due to exposure to atmospheric oxygen or oxidizing agents. google.com Studies have shown that this sulfoxide (B87167) is a major degradation product found in both the bulk drug and tablet dosage forms. researchgate.netnih.gov
Dehydro-Montelukast (MLK-D) : This impurity is formed through dehydration of the tertiary alcohol group in the Montelukast molecule. rroij.com
Z-Montelukast Sulfoxide : This impurity is a product of both isomerization and oxidation, containing the cis-double bond geometry and the sulfoxide group. google.com
The following table summarizes the common impurities associated with Montelukast.
| Impurity Name | Type | Source |
| cis-Montelukast | Degradation Product | Photodegradation (Isomerization) |
| Montelukast S-monoxide | Degradation Product | Oxidation |
| Dehydro-Montelukast (MLK-D) | Degradation Product | Dehydration |
| Z-Montelukast Sulfoxide | Degradation Product | Isomerization and Oxidation |
| Michael Adducts I and II | Process-Related | Synthetic By-product |
| Methylketone Impurity | Process-Related | Synthetic By-product |
| Methylstyrene Impurity | Process-Related | Synthetic By-product |
Advanced Techniques for Impurity Identification and Quantification
To ensure the quality and safety of Montelukast Dicyclohexylamine Salt, it is essential to have robust analytical methods for the identification and quantification of impurities. Several advanced analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the separation and quantification of Montelukast and its impurities. rroij.comglobalresearchonline.netnih.govresearchgate.netijpbs.net Reversed-phase HPLC (RP-HPLC) methods, often using a C18 column, are capable of separating the main component from its various impurities. rroij.comnih.gov UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution. researchgate.netijpbs.netnih.gov These chromatographic methods are validated for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure reliable results. nih.govresearchgate.netijpbs.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities. globalresearchonline.netnih.govshimadzu.comjapsonline.com By coupling liquid chromatography with mass spectrometry, it is possible to obtain the molecular weight of the impurities, which provides crucial information for their structural elucidation. globalresearchonline.netshimadzu.com Tandem mass spectrometry (MS/MS or MSn) can further provide fragmentation patterns, aiding in the detailed structural characterization of the impurities. nih.govjapsonline.com LC-MS has been instrumental in identifying newly formed degradation products of Montelukast. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the detection and quantification of potential genotoxic impurities that may be present from the manufacturing process, such as methyl iodide and methyl methanesulfonate. wisdomlib.org
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used for the definitive structural confirmation of isolated impurities. rsc.org
The following table provides an overview of the analytical techniques used for impurity profiling of Montelukast.
| Technique | Application |
| HPLC/UPLC | Separation and quantification of known and unknown impurities. rroij.comnih.govresearchgate.netijpbs.net |
| LC-MS | Identification and structural elucidation of impurities by providing molecular weight and fragmentation data. globalresearchonline.netnih.govshimadzu.comjapsonline.com |
| GC-MS | Detection and quantification of volatile genotoxic impurities. wisdomlib.org |
| NMR Spectroscopy | Definitive structural confirmation of isolated impurities. rsc.org |
| FTIR Spectroscopy | Identification of functional groups and structural characterization of impurities. rsc.org |
Purification Strategies Utilizing Dicyclohexylamine Salt Formation
The formation of this compound Salt is a key strategy for the purification of Montelukast acid. This salt formation allows for the selective crystallization of the desired compound, leaving many of the process-related impurities and some degradation products in the mother liquor.
The process generally involves dissolving the crude Montelukast acid in a suitable organic solvent, such as toluene (B28343) or ethyl acetate (B1210297), and then adding dicyclohexylamine. googleapis.com The this compound Salt then precipitates out of the solution and can be isolated by filtration. This crystallization process is highly effective in removing impurities that have different solubility characteristics than the desired salt. The purified salt can then be converted back to the free acid and subsequently to the final sodium salt, which is the active pharmaceutical ingredient. google.com
Efficiency in Removing Specific Impurities
The dicyclohexylamine salt purification step has been shown to be effective in reducing the levels of several specific impurities. For example, it is particularly efficient in removing impurities such as Montelukast S-monoxide and Dehydro-Montelukast. The different polarity and solubility of these impurities compared to the dicyclohexylamine salt facilitate their separation during the crystallization process.
A process has been described for purifying the dicyclohexylamine salt of Montelukast by dissolving it in a mixture of an alcoholic solvent (like isopropyl alcohol) and a nitrile solvent (like acetonitrile) and then cooling the solution to cause the purified salt to crystallize. google.com This method has been shown to yield a product with less than 0.5% of individual process-related impurities. google.com
Toxicological Considerations of Impurities in Montelukast
The presence of impurities in a drug substance, even at low levels, can have potential toxicological implications. nih.govresearchgate.net Therefore, it is crucial to assess the toxicity of the impurities found in Montelukast.
The toxicity of Montelukast itself has been extensively studied, with the gastrointestinal system being the primary target organ of toxicity in preclinical studies. fda.gov However, the toxicological profiles of its impurities are not as well-characterized.
Montelukast S-monoxide has been a particular focus of toxicological assessment because it can be present in significant amounts. rroij.comnih.gov Studies have shown that this sulfoxide impurity is pharmacologically inactive and is considered a minor metabolite. rroij.com In silico predictions and in vitro genotoxicity assays, such as the Ames test, have indicated that Montelukast S-monoxide is non-mutagenic and non-genotoxic. rroij.comnih.gov While it has been reported to be cytotoxic to human peripheral lymphocytes at certain concentrations, it is generally classified as an ordinary impurity. nih.govresearchgate.net
Other impurities, such as the cis-isomer , are also monitored and controlled to ensure they are below acceptable limits. The toxicological data for many of the minor impurities are limited, and their control is based on the principles of threshold of toxicological concern (TTC) and qualification of impurities as outlined in regulatory guidelines. nih.gov
It is important to note that since Montelukast can be used for long-term treatment, especially in children, the careful assessment and control of all impurities are of high importance to ensure patient safety. rroij.com
Stability Studies and Degradation Pathway Investigations of Montelukast Dicyclohexylamine Salt
Chemical Stability Assessment of Montelukast (B128269) Dicyclohexylamine (B1670486) Salt
The inherent stability of Montelukast Dicyclohexylamine Salt is a critical attribute that influences its handling, storage, and use as a key intermediate in pharmaceutical manufacturing.
Comparative Stability Analysis Against Other Montelukast Salts
While comprehensive, direct comparative studies on the stability of this compound Salt against other salts like montelukast sodium are not extensively available in the public domain, its role as a stable, crystalline intermediate is well-documented in patent literature. This suggests a favorable stability profile compared to less stable intermediates that may be generated during the synthesis process. The formation of the dicyclohexylamine salt facilitates purification by providing a solid, crystalline compound that is less prone to degradation under standard storage conditions. jpionline.org
In contrast, montelukast sodium, the form used in final pharmaceutical formulations, has been the subject of numerous stability studies. These studies indicate that while generally stable, it is susceptible to degradation under specific stress conditions. The stability of the dicyclohexylamine salt is therefore a strategic advantage in the manufacturing process, allowing for a more robust and reliable supply of the pure active moiety before its conversion to the final sodium salt.
Forced Degradation Studies for Stress Testing and Pathway Identification
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Although specific studies on this compound Salt are limited, extensive research on montelukast sodium provides significant insights into the degradation behavior of the montelukast molecule.
Evaluation Under Various Environmental Stress Conditions (e.g., heat, light, humidity)
The montelukast molecule is sensitive to environmental factors such as light and heat. Photodegradation studies on montelukast solutions have shown that exposure to various light sources, particularly UV light, can lead to the formation of its cis-isomer as a major degradation product. The rate of this photodegradation is influenced by the solvent and the intensity of the light source. In the solid state, exposure to daylight has been shown to decrease the potency of montelukast, with the formation of montelukast S-oxide as a significant photoproduct.
Thermal stress testing of montelukast in solution has revealed its relative stability in alkaline conditions but rapid degradation in acidic and oxidative environments. For solid-state montelukast, incubation at elevated temperatures and humidity (e.g., 40°C / 75% RH) can also lead to the formation of montelukast S-oxide.
Stability in Diverse Chemical Environments (e.g., acidic, basic, oxidative solutions)
The stability of the montelukast molecule is significantly influenced by the chemical environment.
Acidic Conditions: Montelukast undergoes significant degradation in acidic solutions. rjpdft.com Studies on montelukast sodium have shown considerable degradation upon refluxing with hydrochloric acid, with the extent of degradation increasing with time. rjpdft.com
Basic Conditions: In contrast to its lability in acidic media, montelukast exhibits greater stability in alkaline solutions. However, prolonged exposure to strong basic conditions can still lead to some degradation. rjpdft.com
Oxidative Conditions: The thioether linkage in the montelukast molecule is susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide results in the formation of montelukast sulfoxide (B87167) as the primary degradation product. rjpdft.com
The following table summarizes the degradation of montelukast under various stress conditions, based on studies of montelukast sodium.
| Stress Condition | % Degradation of Montelukast | Major Degradation Product(s) | Reference |
| Acidic (0.1M HCl, 2 hr) | 16.72% | Not specified in this study | rjpdft.com |
| Alkaline (0.5M NaOH, 2 hr) | 17.61% | Not specified in this study | rjpdft.com |
| Oxidative (3% H₂O₂, 1 hr) | 9.25% | Montelukast Sulfoxide | rjpdft.com |
| Photolytic (Daylight, solid state, 1 week) | >20% | Montelukast S-oxide | |
| Thermal (Solution, 65°C, acidic) | Rapid Degradation | Montelukast S-oxide |
Identification and Characterization of Degradation Products and Their Formation Kinetics
The primary degradation products of montelukast that have been identified and characterized are montelukast sulfoxide and the cis-isomer of montelukast.
Montelukast Sulfoxide: This degradant is formed through the oxidation of the sulfide (B99878) bond in the montelukast structure. Its formation is prominent under oxidative stress (e.g., with hydrogen peroxide) and can also occur under thermal and photolytic stress. The structure of montelukast sulfoxide has been confirmed by spectroscopic techniques.
cis-Isomer of Montelukast: This geometric isomer is the main product of photodegradation when montelukast is exposed to light, particularly UV light, in solution. The conversion from the trans-isomer (montelukast) to the cis-isomer disrupts the molecule's geometry.
Development of Mitigation Strategies for Enhanced Stability in Research Materials
Given the susceptibility of the montelukast molecule to degradation, several strategies can be employed to enhance the stability of research materials, including this compound Salt.
Protection from Light: As montelukast is photosensitive, it is crucial to store the dicyclohexylamine salt in light-resistant containers and to minimize its exposure to light during handling and experimentation.
Control of Temperature and Humidity: To prevent thermal degradation and the formation of the sulfoxide impurity, storage in a cool and dry environment is recommended.
Inert Atmosphere: For long-term storage or when handling in solution, the use of an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the thioether linkage.
pH Control: When working with solutions of montelukast, maintaining a neutral to slightly alkaline pH can enhance its stability, as it is more labile in acidic conditions.
By implementing these mitigation strategies, the integrity of this compound Salt as a research material can be preserved, ensuring the accuracy and reliability of experimental results.
Chemical Reactions and Mechanistic Investigations Involving Montelukast Dicyclohexylamine Salt
Role as a Reagent in Chemical Reactions Pertaining to Leukotriene Pathways
Montelukast (B128269) Dicyclohexylamine (B1670486) Salt serves as a key intermediate in the synthesis of montelukast sodium. newdrugapprovals.org The formation of the dicyclohexylamine salt is a strategic step to isolate and purify the montelukast free acid from the crude reaction mixture. blogspot.comrsc.org This purification is critical for removing impurities generated during the synthesis, which can arise from the chemical instability of both the starting materials and the montelukast molecule itself, as well as from non-selective chemical reactions. blogspot.com
The process generally involves reacting the crude montelukast acid with dicyclohexylamine in a suitable solvent, such as ethyl acetate (B1210297) or toluene (B28343). rsc.orggoogle.com This acid-base reaction results in the precipitation of the crystalline Montelukast Dicyclohexylamine Salt, leaving many impurities behind in the solution. blogspot.comrsc.org The superior crystallinity of the dicyclohexylamine salt compared to the free acid facilitates its separation and purification. blogspot.com Once purified, the dicyclohexylamine salt is treated with an acid, such as acetic acid, to regenerate the pure montelukast free acid, which is then converted to the final sodium salt. googleapis.comrsc.orggoogleapis.com This salt formation and breaking strategy is a classic and effective method for purifying acidic organic compounds.
Exploration of Synthesis and Modification of Related Compounds
The synthetic routes leading to montelukast, and by extension its dicyclohexylamine salt, have been a subject of extensive research to develop more efficient, scalable, and cost-effective manufacturing processes. rsc.org These efforts have led to the exploration and synthesis of various related compounds and intermediates.
A pivotal step in many syntheses is the coupling of a chiral mesylate intermediate with the dilithium (B8592608) salt of 1-(mercaptomethyl)cyclopropaneacetic acid. blogspot.comgoogle.com This reaction forms the core structure of montelukast. The synthesis of this thiol acid itself involves multiple steps, starting from commercially available reagents. rsc.org
Furthermore, the synthesis of the diol precursor to the chiral mesylate has also been a focus of optimization. rsc.orgnih.gov Different strategies have been employed, including the use of Grignard reagents and asymmetric reduction techniques to establish the correct stereochemistry. rsc.orgnih.gov The development of these synthetic pathways has not only improved the production of montelukast but has also provided a platform for creating analogs and studying structure-activity relationships within the class of leukotriene receptor antagonists. rsc.orgnih.gov For instance, modifications to the quinoline (B57606), phenyl, and cyclopropyl (B3062369) moieties have been explored to understand their impact on biological activity. rsc.orgnih.gov
General Reaction Pathways and Reactivity Studies
The montelukast molecule, and consequently its dicyclohexylamine salt, possesses several reactive sites that can participate in various chemical transformations.
Oxidation Reactions
The sulfide (B99878) linkage in the montelukast structure is susceptible to oxidation. blogspot.com Oxidation can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. blogspot.comasianpubs.org These oxidized species are considered impurities in the final drug product. blogspot.comgoogle.com The primary oxidation product is (E)-montelukast-sulfoxide. blogspot.com The oxidation can be carried out using common oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). asianpubs.org The formation of these oxidation products is a stability concern, and measures are taken to prevent their formation during synthesis and storage. blogspot.com
Reduction Reactions
While the primary synthesis of montelukast involves the asymmetric reduction of a ketone to form a key chiral alcohol intermediate, the montelukast molecule itself does not typically undergo further reduction under standard conditions. rsc.orgnih.gov However, in the context of synthesizing intermediates, reduction reactions are critical. For example, the asymmetric reduction of a keto ester is a key step to introduce the desired stereochemistry at the secondary alcohol position. rsc.org Chiral oxazaborolidine catalysts in the presence of a borane (B79455) source are often employed for this purpose. rsc.org
Cyclopropyl Ring Chemistry and Potential for Ring Opening
The cyclopropyl ring is a strained three-membered ring system that can undergo ring-opening reactions under certain conditions. nih.gov In the context of montelukast, the cyclopropylacetic acid moiety is a critical component for its biological activity. While generally stable under the conditions of its synthesis and intended use, the cyclopropyl ring has the potential to open.
Ring-opening of cyclopropanes can be initiated by radical or electrophilic species. nih.gov For instance, oxidative radical ring-opening/cyclization of cyclopropyl derivatives is a known transformation in organic synthesis. nih.gov While specific studies on the ring-opening of the cyclopropyl group in this compound Salt are not extensively reported in the context of its routine handling, it is a potential reaction pathway that could lead to degradation products. The stability of this ring is a testament to the carefully designed synthetic route that avoids harsh conditions that might promote such reactions. researchgate.net
Table of Research Findings on this compound Salt Chemistry
| Reaction Type | Key Reagents/Conditions | Products | Significance | References |
|---|---|---|---|---|
| Salt Formation | Dicyclohexylamine, Ethyl acetate/Toluene | This compound Salt | Purification of montelukast free acid | blogspot.comrsc.orggoogle.com |
| Salt Cleavage | Acetic Acid | Montelukast free acid | Regeneration of pure active moiety precursor | googleapis.comrsc.orggoogleapis.com |
| Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Montelukast sulfoxide, Montelukast sulfone | Formation of impurities | blogspot.comasianpubs.org |
| Asymmetric Reduction (of precursor) | Chiral oxazaborolidine, Borane/THF complex | Chiral hydroxy ester | Establishment of key stereocenter | rsc.org |
| Nucleophilic Substitution | Dilithium salt of 1-(mercaptomethyl)cyclopropaneacetic acid, Mesylate intermediate | Montelukast | Formation of the core molecular structure | blogspot.comgoogle.com |
| Cyclopropyl Ring Opening (Potential) | Radical or electrophilic conditions | Ring-opened products | Potential degradation pathway | nih.gov |
Alkyl Chain Hydroxylation Studies
The metabolic transformation of montelukast, particularly through the hydroxylation of its alkyl chains, is a key area of scientific investigation. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. While specific studies focusing exclusively on the dicyclohexylamine salt are not prevalent in the literature, extensive research on montelukast metabolism provides detailed insights into the hydroxylation pathways of the active molecule itself. These studies are crucial for understanding the molecule's clearance and the formation of various metabolites.
Initial investigations into the metabolism of montelukast identified several hydroxylated derivatives. nih.gov These metabolites are formed at different positions along the molecule's structure, indicating the involvement of multiple enzymatic processes. The primary sites of hydroxylation on the montelukast molecule include the benzylic position and the terminal methyl group of the propyl side chain. nih.govnih.gov
Research using human liver microsomes (HLMs) and recombinant P450s has elucidated the specific enzymes responsible for these transformations. nih.gov The findings indicate that while several P450 isoforms can metabolize montelukast, certain enzymes exhibit a principal role in specific hydroxylation reactions.
Detailed Research Findings
Studies have identified several key hydroxylated metabolites of montelukast. These are often designated with an 'M' number in metabolic studies. The primary hydroxylated metabolites include:
21-Hydroxy Montelukast (M5): This metabolite is formed by hydroxylation at the benzylic carbon atom. This reaction is stereoselective, leading to the formation of two diastereomers, 21(R)-hydroxy montelukast (M5a) and 21(S)-hydroxy montelukast (M5b). nih.govnih.gov In human bile samples, M5a has been found to be more abundant than M5b. mdpi.com The primary enzyme responsible for this stereoselective hydroxylation is CYP3A4. nih.gov
36-Hydroxy Montelukast (M6): This involves the hydroxylation of one of the methyl groups on the 2-propanol side chain. Similar to M5, this creates diastereomers (M6a and M6b). nih.gov This metabolite can be further oxidized to a dicarboxylic acid (M4), which has been identified as a major metabolite. nih.gov The principal enzymes catalyzing 36-hydroxylation are CYP2C8 and CYP2C9. nih.govmdpi.com
25-Hydroxy Montelukast (M3): This is a phenolic metabolite formed by hydroxylation on the phenyl ring. nih.gov Multiple P450 enzymes have been shown to participate in its formation, including CYP2C8, CYP2C9, and CYP3A4. nih.govmdpi.com
The chemical synthesis of these oxidized derivatives has also been reported, providing authentic standards for the definitive identification of metabolites in biological samples. acs.org
Data Tables
The following tables summarize the key findings from mechanistic studies on montelukast hydroxylation.
Table 1: Major Hydroxylated Metabolites of Montelukast
| Metabolite ID | Site of Hydroxylation | Description |
|---|---|---|
| M5a / M5b | 21-Position | Diastereomers of a benzylic alcohol. nih.gov |
| M6a / M6b | 36-Position | Diastereomers of a methyl alcohol. nih.gov |
| M3 | 25-Position | A phenolic metabolite. nih.gov |
| M4 | 36-Position (further oxidation) | A dicarboxylic acid, resulting from the oxidation of M6. nih.gov |
Table 2: Cytochrome P450 Isoforms Involved in Montelukast Hydroxylation
| Hydroxylation Reaction | Primary CYP Isoform(s) | Notes |
|---|---|---|
| 21-Hydroxylation (to M5) | CYP3A4 nih.gov | This reaction is stereoselective. nih.gov |
| 36-Hydroxylation (to M6) | CYP2C8, CYP2C9 nih.govmdpi.com | Considered a major pathway for montelukast clearance. nih.gov |
| 25-Hydroxylation (to M3) | CYP2C8, CYP2C9, CYP3A4 nih.govmdpi.com | Multiple P450s contribute to the formation of this metabolite. nih.gov |
Biological and Biomedical Research Applications of Montelukast Dicyclohexylamine Salt
Investigation of Leukotriene Receptor Antagonism Mechanisms
The primary mechanism of action of montelukast (B128269) is the blockade of the cysteinyl leukotriene receptor 1 (CysLT1). pharmgkb.orgnih.gov This action prevents the binding of CysLTs, such as leukotriene D4 (LTD4), to the receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation. pharmgkb.orglitfl.com
Selective CysLT1 Receptor Inhibition Studies
Montelukast is a potent and selective antagonist of the CysLT1 receptor. science.govmdpi.com In vitro and in vivo studies have demonstrated its ability to specifically inhibit the actions of CysLTs at this receptor, without significantly affecting other related receptors. pharmgkb.orgnih.gov Research has shown that montelukast can inhibit nucleotide-induced calcium mobilization in certain cell lines, suggesting a functional interaction with the signaling pathways of P2Y receptors, although it does not bind directly to them. nih.gov This selectivity is crucial for elucidating the specific role of the CysLT1 receptor in various physiological and pathological processes.
Modulation of Inflammatory Mediators (e.g., leukotrienes, eosinophil infiltration)
By blocking the CysLT1 receptor, montelukast effectively modulates the activity of several inflammatory mediators. Cysteinyl leukotrienes are known to cause smooth muscle contraction, increase vascular permeability, and promote the influx of eosinophils into tissues. litfl.comdovepress.com Research has demonstrated that montelukast can reduce eosinophil infiltration in the airways, a key feature of asthma. nih.govresearchgate.net Studies have shown that montelukast can inhibit the secretion of pro-inflammatory cytokines such as GM-CSF, IL-6, and IL-8 from epithelial cells and also inhibit eosinophil survival. nih.gov Furthermore, some research suggests that montelukast may regulate eosinophil protease activity through a mechanism that is independent of its direct antagonism of the CysLT1 receptor. nih.gov
Preclinical and Mechanistic Studies in Disease Models
The specific action of montelukast on the leukotriene pathway makes it a valuable tool in preclinical research to understand the pathophysiology of various diseases where these mediators play a significant role.
Asthma Pathophysiology Research Utilizing Leukotriene Antagonists
Leukotrienes are central to the pathophysiology of asthma, contributing to bronchoconstriction, airway edema, mucus secretion, and airway inflammation. litfl.comfrontiersin.org Montelukast has been extensively used in animal models and in vitro studies to investigate these processes. nih.govresearchgate.net Research has shown that it can attenuate both the early and late-phase responses to allergen exposure and reduce airway hyperresponsiveness. litfl.comresearchgate.net By using montelukast, researchers can dissect the specific contributions of the CysLT1 receptor pathway to the various features of asthma, such as airway remodeling and eosinophilic inflammation. mdpi.comnih.gov
Liver Injury Models (e.g., Acetaminophen-induced Hepatotoxicity)
Recent research has explored the potential role of montelukast in mitigating liver injury. In models of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, which is a major cause of acute liver failure, studies have shown that APAP overdose leads to the upregulation of CysLT1 receptor expression. nih.govnih.gov Preclinical studies in mice have demonstrated that pharmacological inhibition of the CysLT1 receptor by montelukast can ameliorate APAP-induced acute liver failure. nih.gov The protective effect is associated with an increase in hepatic glutathione (B108866) levels, a key antioxidant, and a reduction in oxidative stress and c-Jun-NH2-terminal kinase (JNK) activation. nih.gov These findings suggest that the CysLT1 receptor pathway may be a therapeutic target for drug-induced liver injury. nih.govnih.gov
| Model | Key Findings | Associated Mechanisms |
|---|---|---|
| Acetaminophen-induced Hepatotoxicity | Montelukast ameliorated acute liver failure. | Upregulation of hepatic glutathione, reduction in JNK activation and oxidative stress. nih.gov |
Emerging Research in Viral Pathologies (e.g., COVID-19 Investigations)
In the context of the COVID-19 pandemic, researchers investigated the potential of repurposing existing drugs, including montelukast. nih.gov The rationale for its investigation stemmed from its known anti-inflammatory properties, which could potentially mitigate the "cytokine storm" associated with severe COVID-19. nih.govnih.gov In silico and in vitro studies suggested that montelukast might inhibit the SARS-CoV-2 main protease and interfere with viral entry. nih.gov Some early in vitro research indicated that montelukast could inhibit the infection of HCoV-OC43, a type of coronavirus, by disrupting the viral membrane. nih.gov However, a large-scale clinical trial (ACTIV-6) found no significant clinical benefit in taking montelukast for the treatment of mild-to-moderate COVID-19 symptoms. dcri.org Despite this, the research highlighted the potential for leukotriene receptor antagonists to be investigated in the context of viral-induced respiratory inflammation. researchgate.netbiomedrb.com
| Study Type | Hypothesized Mechanism | Outcome |
|---|---|---|
| In silico / In vitro | Inhibition of SARS-CoV-2 main protease, interference with viral entry, anti-inflammatory effects. nih.govnih.gov | Showed potential dual inhibition profile. nih.gov |
| In vitro (HCoV-OC43) | Disruption of viral lipid membrane. nih.gov | Potent inhibition of viral infection. nih.gov |
| Clinical Trial (ACTIV-6) | Symptomatic relief and faster recovery from mild-to-moderate COVID-19. | No significant symptomatic or clinical benefit observed. dcri.org |
Research in Pain Models and Antinociceptive Actions
Montelukast has been investigated for its potential antinociceptive (pain-relieving) effects in various animal models of pain. Studies have explored its efficacy in both inflammatory and neuropathic pain states.
In models of tonic pain, such as the formalin test in mice, montelukast has demonstrated significant antinociceptive activity, particularly in the inflammatory phase of the test. nih.gov This suggests a role for the cysteinyl leukotriene pathway in modulating inflammatory pain. The formalin test induces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase. The effectiveness of montelukast in the second phase points towards its anti-inflammatory mechanisms contributing to pain relief. nih.gov
Furthermore, research in neuropathic pain models, which mimic chronic pain states in humans arising from nerve injury, has also shown promising results. nih.govnih.gov For instance, in models of chemotherapy-induced peripheral neuropathy and diabetic neuropathy, montelukast has been shown to alleviate tactile allodynia, a condition where a normally non-painful stimulus is perceived as painful. nih.gov The analgesic action of antiseizure drugs has been well-documented, and some research suggests a potential parallel for cysteinyl leukotriene receptor antagonists like montelukast. nih.gov
The proposed mechanisms for these antinociceptive actions are linked to the drug's ability to block cysteinyl leukotriene 1 (CysLT1) receptors. These receptors are implicated in the sensitization of pain pathways, both peripherally and centrally. nih.gov By antagonizing these receptors, montelukast may reduce the excitability of neurons involved in pain transmission.
| Pain Model | Key Findings | Potential Mechanism |
|---|---|---|
| Formalin Test (Tonic Pain) | Significant reduction in pain behaviors during the inflammatory phase. nih.gov | Inhibition of inflammatory mediators. |
| Chemotherapy-Induced Neuropathy | Attenuation of tactile allodynia. nih.gov | Blockade of CysLT1 receptors, reducing neuronal sensitization. nih.gov |
| Diabetic Neuropathy | Alleviation of tactile allodynia. nih.gov |
Studies on Airway Remodeling
Airway remodeling refers to the structural changes that occur in the airways in chronic inflammatory diseases like asthma, leading to persistent airflow obstruction. Research has focused on the potential of montelukast to prevent or even reverse these changes.
In animal models, particularly in mice sensitized to allergens to mimic asthma, montelukast has been shown to have beneficial effects on airway remodeling. nih.gov Studies have demonstrated that montelukast can decrease the thickening of the basement membrane, reduce the mass of airway smooth muscle, and lessen fibrosis in the tissues surrounding the bronchi and blood vessels. nih.govclinicaltrials.gov These structural changes are hallmarks of airway remodeling.
Clinical studies in humans have also provided evidence for the role of montelukast in addressing airway remodeling. clinicaltrials.gov High-resolution computed tomography (HRCT) has been used as a non-invasive method to assess airway wall thickness in asthma patients. clinicaltrials.gov Studies using this technique have shown that treatment with montelukast can lead to a significant decrease in airway wall area, suggesting a reversal of the structural changes. clinicaltrials.gov
The mechanism behind these effects is believed to be the inhibition of cysteinyl leukotrienes, which are known to be potent mediators of inflammation and fibrosis. clinicaltrials.gov By blocking the action of these leukotrienes, montelukast can attenuate the chronic inflammation that drives the structural changes of airway remodeling. clinicaltrials.gov
| Study Type | Model/Patient Population | Key Findings |
|---|---|---|
| Animal Study | Allergen-sensitized young mice | Decreased basement membrane thickening, reduced smooth muscle mass, and lessened bronchovascular fibrosis. nih.gov |
| Clinical Trial | Asthma patients | Significant decrease in airway wall area as measured by HRCT. clinicaltrials.gov |
Investigations into Inflammatory Cytokine Modulation (e.g., IL-4, IL-6, IL-8, IL-13, GM-CSF)
Montelukast's anti-inflammatory properties extend to its ability to modulate the production and activity of various inflammatory cytokines. Cytokines are small proteins that play a crucial role in cell signaling, particularly in the immune system.
Research has shown that montelukast can inhibit the secretion of several key pro-inflammatory cytokines from epithelial cells, which form the lining of the airways. In in vitro models using nasal epithelial cells, montelukast significantly reduced the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govresearchgate.net These cytokines are involved in the recruitment and survival of inflammatory cells like eosinophils and neutrophils. nih.govresearchgate.net
Furthermore, studies in animal models of intestinal ischemia-reperfusion injury have demonstrated that pretreatment with montelukast can lead to a significant decrease in plasma levels of IL-6. nih.gov This suggests that montelukast's modulatory effects on cytokines are not limited to the respiratory system.
| Cytokine | Study Model | Effect of Montelukast |
|---|---|---|
| GM-CSF | In vitro (nasal epithelial cells) | Inhibited secretion. nih.govresearchgate.net |
| IL-6 | In vitro (nasal epithelial cells), Animal model (intestinal ischemia-reperfusion) | Inhibited secretion, nih.govresearchgate.net decreased plasma levels. nih.gov |
| IL-8 | In vitro (nasal epithelial cells) | Inhibited secretion. nih.govresearchgate.net |
Enzyme Modulation Studies (e.g., Matrix Metalloproteinase-9 (MMP-9))
Matrix metalloproteinases (MMPs) are a family of enzymes that are responsible for the degradation of the extracellular matrix, the structural scaffold of tissues. MMP-9, in particular, has been implicated in the pathological processes of various inflammatory diseases, including the airway remodeling seen in asthma. mdpi.com
Research indicates that there is a complex interplay between cysteinyl leukotrienes and MMP-9. Increased levels of MMP-9 have been observed in patients with asthma and are associated with the breakdown of the extracellular matrix, contributing to airway inflammation and remodeling. mdpi.com
Further research is needed to fully elucidate the direct modulatory effects of montelukast on MMP-9 expression and activity. However, the existing evidence on its anti-inflammatory and anti-remodeling properties strongly suggests a role in regulating the MMP-9 system.
| Enzyme | Associated Pathologies | Potential Modulation by Montelukast |
|---|---|---|
| Matrix Metalloproteinase-9 (MMP-9) | Airway remodeling in asthma, mdpi.com inflammatory bowel diseases. frontiersin.org | Indirectly, by reducing the inflammatory cells that produce MMP-9 and by inhibiting cytokines like IL-8 that interact with MMP-9. nih.govmdpi.comfrontiersin.org |
Antioxidant Property Research (e.g., intestinal ischemia-reperfusion injury, cardiac damage)
Beyond its well-known anti-inflammatory effects, research has begun to uncover the antioxidant properties of montelukast. This has been investigated in preclinical models of tissue injury caused by oxidative stress, such as intestinal ischemia-reperfusion injury.
In a rat model of intestinal ischemia-reperfusion, where a temporary loss of blood flow is followed by its restoration, leading to significant oxidative damage, pretreatment with montelukast demonstrated a protective effect. nih.gov The study found that montelukast attenuated the severe damage to the intestinal mucosa, as well as to distant organs like the liver and kidney. nih.gov This protection was associated with a reduction in markers of cell death (caspase-8 and -9) and a decrease in systemic inflammation. nih.gov
| Condition | Study Model | Key Findings |
|---|---|---|
| Intestinal Ischemia-Reperfusion Injury | Rat model | Attenuated damage to intestinal mucosa, liver, and kidney; reduced markers of cell death. nih.gov |
Neurological Research (e.g., Epilepsy)
Emerging research has pointed towards a potential role for montelukast in the central nervous system, particularly in the context of neurological disorders like epilepsy. dovepress.comnih.gov The rationale for this stems from the involvement of inflammatory processes in the pathogenesis of seizures. dovepress.com
Several animal studies have explored the effects of montelukast in models of epilepsy. In mice where seizures were induced by pentylenetetrazol (PTZ), montelukast was found to increase the latency to generalized seizures, indicating an anticonvulsant effect. nih.govbjournal.org It has been suggested that montelukast may exert this effect by maintaining the integrity of the blood-brain barrier, which can be disrupted during seizures. dovepress.com
The neuroprotective properties of montelukast are also being investigated. dovepress.comdovepress.com It is believed that the drug's antioxidant and anti-inflammatory actions contribute to a protective effect on neuronal tissue. dovepress.comdovepress.com By reducing oxidative stress and inflammatory markers in the brain, montelukast may help to mitigate the neuronal damage associated with seizures. dovepress.com
These findings have led to the suggestion that montelukast could be a candidate for drug repurposing, potentially as an adjunctive therapy for epilepsy. dovepress.comnih.gov However, it is important to note that this is an area of ongoing research, and more extensive preclinical and clinical studies are needed to confirm these potential therapeutic applications. dovepress.com
| Neurological Condition | Study Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Epilepsy | Pentylenetetrazol (PTZ)-kindled mice | Increased latency to generalized seizures. nih.govbjournal.org | Maintenance of blood-brain barrier integrity, dovepress.com antioxidant and anti-inflammatory effects in the brain. dovepress.comdovepress.com |
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | This compound Salt | Montelukast Sodium Salt |
|---|---|---|
| Molecular Formula | CHClNOS | CHClNOSNa |
| Molecular Weight | 767.50 | 586.18 |
| CAS Number | 577953-88-9 | 151767-02-1 |
| Reference Standard (USP) | Required | Not recommended |
Advanced: How should researchers address discrepancies in dissolution testing when using this compound Salt as a reference standard?
Answer:
- Root Cause Analysis : Cross-check raw data sheets against summary reports to identify transcription errors or instrumental calibration drift. For example, a typographical error in dissolution data led to regulatory deferral in one case .
- Method Validation : Ensure the dissolution medium pH (e.g., pH 6.8 buffer) and apparatus (e.g., USP Apparatus II) align with the USP monograph. Deviations in sink conditions or temperature can skew results .
- Standard Justification : If substituting the sodium salt as a reference, provide scientific justification (e.g., unavailability of dicyclohexylamine salt) and validate equivalence via comparative stability studies .
Basic: What documentation is critical for reproducing the synthesis of this compound Salt?
Answer:
- Experimental Protocol : Detail reaction stoichiometry, solvent systems (e.g., dichloromethane for salt formation), and purification steps (e.g., recrystallization from ethanol/water) .
- Characterization Data : Include spectral data (IR, NMR, MS), chromatographic purity (>99% by HPLC), and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Batch Records : Document starting material sources, reaction times, and temperature controls to ensure reproducibility .
Advanced: How can researchers mitigate variability in stability studies of this compound Salt formulations?
Answer:
- Stress Testing : Exclude batches with degradation products exceeding USP thresholds (e.g., >0.2% for any individual impurity at 24 months) . Use forced degradation (heat, light, humidity) to identify degradation pathways .
- Analytical Consistency : Submit complete analytical records for all stability batches, including chromatograms and peak integration reports. Missing data led to deferral in multiple regulatory cases .
- Storage Compliance : Store samples in light-resistant containers at controlled room temperature (20–25°C) to prevent photodegradation .
Basic: What purity criteria should this compound Salt meet for pharmacological studies?
Answer:
- Chromatographic Purity : HPLC purity ≥99% with a relative response factor (RRF)-adjusted limit for known impurities (e.g., ≤0.15% for quinoline-related byproducts) .
- Counterion Stoichiometry : Confirm a 1:1 molar ratio of montelukast to dicyclohexylamine via titration (e.g., potentiometric titration in non-aqueous media) .
- Residual Solvents : Meet ICH Q3C limits (e.g., <500 ppm for ethanol) using gas chromatography .
Advanced: How should conflicting data on this compound Salt’s solubility profile be resolved?
Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., USP phosphate buffer pH 6.8, 37°C) with blinded analysts to minimize bias .
- Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to assess variability sources (e.g., particle size distribution, crystallization method) .
- Cross-Validation : Compare results with independent labs using shared reference standards and protocols .
Basic: What are the key steps in validating an analytical method for this compound Salt quantification?
Answer:
- Linearity : Demonstrate a correlation coefficient (R) ≥0.999 over 50–150% of the target concentration .
- Accuracy/Precision : Achieve recovery rates of 98–102% and RSD ≤2% for intra-/inter-day assays .
- Specificity : Resolve the analyte peak from degradation products (e.g., sulfoxide derivatives) with a resolution factor ≥2.0 .
Advanced: How can researchers adapt this compound Salt synthesis protocols for novel derivatives?
Answer:
- Structure-Activity Rationale : Modify the quinoline or cyclopropane acetic acid moieties while retaining the dicyclohexylamine counterion for solubility optimization .
- In Silico Modeling : Use molecular docking to predict binding affinity to leukotriene receptors before synthesizing analogs .
- Scale-Up Considerations : Optimize solvent recovery and crystallization kinetics to maintain yield (>80%) and purity (>98%) at pilot scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
